3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromophenyl group, a dimethylamino methyl group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the dimethylamino methyl group: This can be done through a Mannich reaction, where formaldehyde and dimethylamine are reacted with the chromone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one
- 3-(4-fluorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one
- 3-(4-methylphenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one
Uniqueness
3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. Additionally, the combination of the bromophenyl group with the dimethylamino methyl and hydroxy groups provides a unique scaffold for further chemical modifications and applications.
Biological Activity
3-(4-Bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one is a compound belonging to the chromone class, notable for its complex structure and diverse biological activities. This compound is characterized by a chromenone framework, with a bromophenyl substitution that enhances its potential applications in medicinal chemistry. Its molecular formula is C₁₈H₁₈BrN₃O₃, and it has a molecular weight of approximately 397.27 g/mol.
Biological Activity
Research indicates that derivatives of chromones exhibit a variety of biological activities, including:
- Anticancer : Chromone derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial : These compounds often demonstrate activity against various bacterial and fungal strains.
- Antioxidant : Many chromone derivatives possess antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory : Some studies suggest that these compounds may reduce inflammation through various mechanisms.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. The presence of both a bromophenyl group and a dimethylaminomethyl substituent enhances its pharmacological profile. The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
8-Hydroxyquinoline | Hydroxy group on quinoline | Antimicrobial, anticancer |
7-Hydroxycoumarin | Hydroxy group on coumarin | Antioxidant, anticoagulant |
6-Bromo-2-(dimethylamino)chromen-4-one | Bromine substitution on chromenone | Anticancer |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer potential of various chromone derivatives, including those structurally similar to this compound. Results indicated significant inhibition of cell proliferation in cancer cell lines, with mechanisms involving apoptosis induction through caspase activation .
- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of chromone derivatives against several bacterial strains. The study found that compounds with similar structures exhibited notable antibacterial activity, suggesting that the bromophenyl and dimethylaminomethyl groups may enhance this effect .
- Inhibition of Enzymatic Activity : Research on the inhibition of cholinesterases by chromone derivatives revealed that certain substitutions can lead to increased inhibitory effects. The presence of halogen atoms like bromine was linked to enhanced binding affinity to target enzymes .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Chromone derivatives have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Apoptosis Induction : These compounds can trigger apoptosis through mitochondrial pathways and caspase activation.
- Enzyme Inhibition : The ability to inhibit critical enzymes involved in various diseases (e.g., cholinesterases) highlights their therapeutic potential.
Properties
IUPAC Name |
3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-20(2)9-14-16(21)8-7-13-17(22)15(10-23-18(13)14)11-3-5-12(19)6-4-11/h3-8,10,21H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXQHTRZQYYKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.